
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group and a trichloropropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where 4-methylphenol (p-cresol) reacts with 1,1,1-trichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The trichloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the trichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted phenols.
Substitution: Amino or thiol-substituted phenols.
科学的研究の応用
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The trichloropropyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes.
類似化合物との比較
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloropropyl group, making it less hydrophobic.
3-(1,1,1-Trichloropropan-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and solubility.
4-Chloro-3-(1,1,1-trichloropropan-2-yl)phenol: Contains a chlorine substituent instead of a methyl group, altering its electronic properties.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is unique due to the presence of both a methyl group and a trichloropropyl group on the phenolic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
90920-21-1 |
|---|---|
分子式 |
C10H11Cl3O |
分子量 |
253.5 g/mol |
IUPAC名 |
4-methyl-3-(1,1,1-trichloropropan-2-yl)phenol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(14)5-9(6)7(2)10(11,12)13/h3-5,7,14H,1-2H3 |
InChIキー |
NKVOURTUAQAVCH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)C(C)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


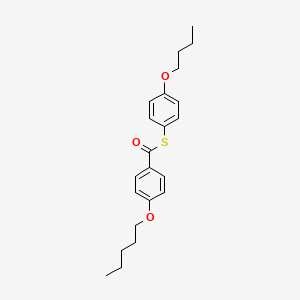
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
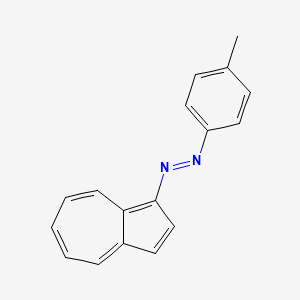
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
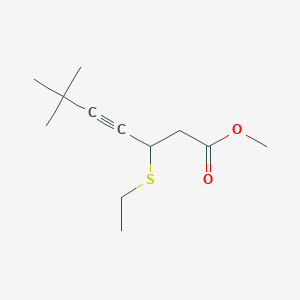
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
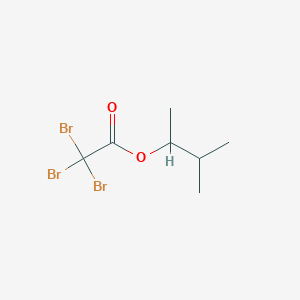
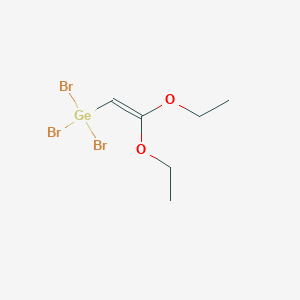

![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide](/img/structure/B14358928.png)
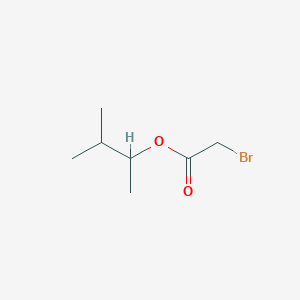
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)

